![molecular formula C11H8N4O B1493016 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acétonitrile CAS No. 2098141-33-2](/img/structure/B1493016.png)

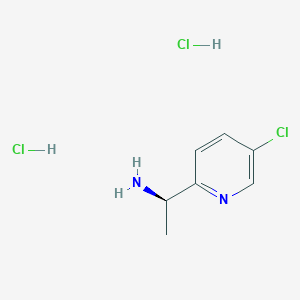

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acétonitrile

Vue d'ensemble

Description

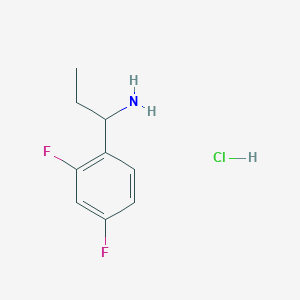

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the imidazo[1,2-b]pyrazole ring, and the nitrile group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the nitrile group. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The imidazo[1,2-b]pyrazole ring is also likely to be stable and could participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the heterocyclic rings and the nitrile group would influence properties such as polarity, solubility, and stability.Applications De Recherche Scientifique

Recherche anticancéreuse

Les composés contenant les motifs furane et pyrazole, tels que celui en question, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Le cycle furane, en particulier, a été associé à une activité cytotoxique contre diverses lignées cellulaires cancéreuses. Par exemple, les chalcones avec des composants furaniques ont montré des promesses dans le traitement du carcinome pulmonaire . Cela suggère que notre composé pourrait être synthétisé et testé pour son efficacité contre des lignées cellulaires similaires, conduisant potentiellement à de nouveaux agents thérapeutiques.

Activité antibactérienne

Les dérivés du furane sont connus pour leur activité antibactérienne. Ils ont été utilisés dans le développement de nouveaux médicaments pour lutter contre la résistance microbienne . La structure du composé pourrait être modifiée pour améliorer son interaction avec les parois cellulaires bactériennes, conduisant à la synthèse de nouveaux agents antibactériens avec des applications potentielles dans le traitement des infections causées par des bactéries résistantes aux médicaments.

Applications antifongiques

La présence de furane dans la structure du composé indique également des propriétés antifongiques potentielles. Des études ont montré que les dérivés du furane peuvent inhiber la croissance de champignons comme Candida albicans à certaines concentrations . Cela ouvre des voies pour l’utilisation du composé dans le développement de médicaments antifongiques ou de fongicides agricoles.

Propriétés herbicides

Des recherches sur des composés similaires contenant du furane ont révélé une activité herbicide, en particulier contre certaines espèces de mauvaises herbes . Le composé pourrait être exploré pour son efficacité en tant qu’herbicide, offrant une alternative écologique aux herbicides chimiques traditionnels.

Orientations Futures

Mécanisme D'action

Target of Action

Compounds containing imidazole, a core structure in the molecule, are known to have a broad range of biological properties and can target various biological pathways .

Mode of Action

It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole-containing compounds are known to affect multiple biochemical pathways due to their broad range of biological properties .

Result of Action

Compounds containing imidazole have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Analyse Biochimique

Biochemical Properties

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound also binds to certain proteins, influencing their activity and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and π-π interactions with the active sites of these biomolecules .

Cellular Effects

The effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it can induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

At the molecular level, 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding is facilitated by the compound’s structural features, which allow it to fit snugly into the enzyme’s active site. Additionally, the compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its ability to cross cell membranes, which is mediated by its lipophilic properties .

Subcellular Localization

The subcellular localization of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is crucial for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA. Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific organelles or cellular compartments .

Propriétés

IUPAC Name |

2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBALAJDQSDGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NN3C=CN(C3=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)

![6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B1492942.png)

![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)